Product packaging for 4-(Benzyloxy)thiophene-2-carboxylic acid(Cat. No.:CAS No. 1510918-76-9)

4-(Benzyloxy)thiophene-2-carboxylic acid

Cat. No.: B2849943
CAS No.: 1510918-76-9
M. Wt: 234.27
InChI Key: QWDOZQBTWSVZGX-UHFFFAOYSA-N
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Description

4-(Benzyloxy)thiophene-2-carboxylic acid (CAS 1510918-76-9) is a valuable chemical building block with the molecular formula C12H10O3S and a molecular weight of 234.27 g/mol . This compound belongs to the thiophene-carboxylic acid class, a scaffold recognized in scientific literature for its role in the discovery and optimization of novel bioactive molecules . Researchers value this specific benzyloxy-derivatized thiophene as a key synthetic intermediate for constructing more complex heterocyclic systems, which can be leveraged in drug discovery efforts . The thiophene-carboxylic acid moiety is a critical pharmacophore; for instance, structural analogs have been identified as potent inhibitors of D-amino acid oxidase (DAO), a flavoenzyme target of interest for neurological disorders such as schizophrenia . Furthermore, similar structural frameworks are extensively explored in anti-infective research, demonstrating the utility of this chemotype in developing agents against Mycobacterium tuberculosis . Provided for research purposes, this compound is an essential starting material for synthetic organic chemistry, enabling reactions such as catalytic decarboxylative coupling and olefination, or serving as a precursor for further functionalization via ortho-lithiation strategies . This compound is intended for research use in laboratory settings only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3S B2849943 4-(Benzyloxy)thiophene-2-carboxylic acid CAS No. 1510918-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxythiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c13-12(14)11-6-10(8-16-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDOZQBTWSVZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Benzyloxy Thiophene 2 Carboxylic Acid

Direct Synthesis Routes for Thiophene-2-carboxylic Acid Frameworks

The foundational structure, thiophene-2-carboxylic acid, is a common building block synthesized through several well-established methods. These routes primarily involve the oxidation of 2-substituted thiophenes or the direct carboxylation of the thiophene (B33073) ring.

Oxidation-Based Approaches

Oxidation reactions provide a reliable pathway to the carboxylic acid functional group by converting more reduced carbon substituents at the 2-position of the thiophene ring. Precursors such as aldehydes and methyl ketones are commonly employed.

Thiophene-2-carboxaldehyde serves as a direct precursor to thiophene-2-carboxylic acid. uni.lu The aldehyde can be synthesized from thiophene using methods like the Vilsmeier-Haack reaction. researchgate.net Subsequent oxidation effectively converts the formyl group into a carboxyl group. One common method involves using chromium-based oxidants, such as chromium trioxide (CrO₃), in an acidic medium. sigmaaldrich.com The reaction mechanism proceeds through a chromate (B82759) ester intermediate, followed by the cleavage of the C-H bond of the aldehyde. sigmaaldrich.com Kinetic studies have indicated that the electron-donating nature of the thiophene ring influences the reaction rates. sigmaaldrich.com Other oxidizing agents, such as silver ammonia (B1221849) solution or chlorine bleach, have also been utilized for this transformation. mdpi.com

A practical and common route to thiophene-2-carboxylic acid involves the oxidation of 2-acetylthiophene (B1664040). uni.lu This precursor can be readily prepared by the Friedel-Crafts acylation of thiophene. researchgate.netsigmaaldrich.com The oxidation of the acetyl group is frequently accomplished via the haloform reaction, using an aqueous alkaline solution of sodium hypochlorite. nih.gov This method is efficient and can be performed directly on the crude 2-acetylthiophene product from the acylation step without purification, making it suitable for larger-scale production. nih.gov Alternatively, other strong oxidizing agents like nitric acid have been used to convert the acetyl group to the desired carboxylic acid. mdpi.com

PrecursorOxidizing Agent(s)Key Features
Thiophene-2-carboxaldehydeChromium Trioxide (CrO₃)Proceeds via a chromate ester intermediate. sigmaaldrich.com
Thiophene-2-carboxaldehydeSilver Ammonia SolutionAlternative method for aldehyde oxidation. mdpi.com
2-AcetylthiopheneSodium Hypochlorite (aq)Known as the haloform reaction; practical for scale-up. nih.gov
2-AcetylthiopheneNitric AcidUtilizes a strong acid for oxidation. mdpi.com

Modern synthetic chemistry employs various catalytic systems to achieve the oxidation of thiophene derivatives under milder conditions. Methyltrioxorhenium(VII) (MTO) has been shown to be an effective catalyst for the oxidation of thiophene derivatives using hydrogen peroxide as the oxidant. researchgate.netgoogle.com This system works by forming rhenium peroxides that transfer oxygen to the sulfur atom, ultimately leading to sulfones. researchgate.netgoogle.com While this is primarily used for desulfurization, modifications can target side-chain oxidation.

Another catalytic approach involves a system of carbon tetrachloride (CCl₄) and methanol (B129727) (CH₃OH) in the presence of catalysts containing vanadium, iron, or molybdenum, such as VO(acac)₂, Fe(acac)₃, or Mo(CO)₆. google.comontosight.ai This reaction synthesizes methyl 2-thiophenecarboxylate with yields ranging from 44–85%. google.comontosight.ai The proposed mechanism involves the oxidation of methanol by CCl₄ to form reactive species that lead to the oxymethylation of thiophene, followed by further oxidation to the carboxylate. google.com Additionally, copper oxide-modified alumina (B75360) has been identified as an active catalyst for thiophene oxidation with hydrogen peroxide and formic acid. impactfactor.org

Carboxylation Reactions Applied to Thiophene Ring Systems

Direct carboxylation involves the introduction of a –COOH group onto the thiophene ring using carbon dioxide (CO₂) as the carbon source. This C-H activation approach is an atom-economical method for synthesizing thiophenecarboxylic acids.

Lewis acid-mediated carboxylation has been successfully applied to thiophenes. Using ethylaluminum dichloride (EtAlCl₂) as a Lewis acid, thiophenes can be regioselectively carboxylated with CO₂ under pressure, achieving yields of up to 79% at 100°C. beilstein-journals.org The reaction typically occurs at the 5-position for 2-substituted thiophenes, consistent with electrophilic aromatic substitution patterns. beilstein-journals.org

Transition metal catalysis also enables direct carboxylation. Palladium complexes, such as palladium acetate, can catalyze the carboxylation of thiophene with CO₂. beilstein-journals.org Density functional theory (DFT) calculations suggest the mechanism involves the cleavage of a C-H bond, followed by the insertion of CO₂, which is the rate-determining step. beilstein-journals.org Other base-mediated systems, such as those using cesium carbonate and a carboxylate salt like cesium pivalate, have also achieved direct carboxylation of thiophene with CO₂ in a solvent-free medium, though often requiring high temperatures.

An alternative to using CO₂ is the carbonylation of a halogenated thiophene precursor. For example, a 2,4-dibromo-3-methylthiophene (B6597321) intermediate can be converted to the corresponding carboxylic acid via a palladium-catalyzed carbonylation reaction under carbon monoxide (CO) pressure. Similarly, Grignard reagents formed from bromothiophenes can react with CO₂ (carbonation) to introduce the carboxylic acid group.

MethodReagent(s)Catalyst/MediatorKey Features
Lewis Acid-MediatedCO₂EtAlCl₂Regioselective; proceeds under CO₂ pressure. beilstein-journals.org
Transition Metal-CatalyzedCO₂Palladium AcetateInvolves C-H bond activation. beilstein-journals.org
Base-MediatedCO₂Cesium Carbonate / Cesium PivalateSolvent-free but may require high temperatures.
CarbonylationCOPalladium CatalystRequires a halogenated thiophene precursor.
Grignard ReactionCO₂MagnesiumInvolves formation of a thienylmagnesium halide.

Precursor-Based Synthesis Strategies for 4-(Benzyloxy)thiophene-2-carboxylic acid

The synthesis of the specifically substituted this compound typically relies on a precursor-based strategy. This approach involves the construction of a thiophene ring that already contains, or can be easily converted to contain, the necessary substituents at the 2- and 4-positions. A common and logical pathway involves the preparation of a 4-hydroxythiophene-2-carboxylate ester, followed by the protection of the hydroxyl group as a benzyl (B1604629) ether.

A representative synthetic route would begin with the synthesis of a suitable precursor like methyl 4-hydroxythiophene-2-carboxylate. The hydroxyl group on the thiophene ring is acidic and can be deprotonated with a suitable base, such as potassium carbonate (K₂CO₃). The resulting alkoxide can then act as a nucleophile, reacting with benzyl bromide (BnBr) in an Sₙ2 reaction to form the benzyl ether linkage. This type of O-alkylation is a standard and widely used method for protecting hydroxyl groups and has been demonstrated on related heterocyclic systems. The final step would involve the hydrolysis of the methyl ester at the 2-position to yield the target carboxylic acid.

This multi-step sequence allows for the precise placement of both the benzyloxy and carboxylic acid functional groups on the thiophene ring, leveraging well-established reactions in organic synthesis.

Introduction of the Benzyloxy Moiety at the 4-Position of Thiophene Derivatives

The incorporation of a benzyloxy group onto the thiophene core is a critical step in the synthesis of the target compound. This is typically achieved through reactions involving hydroxylated thiophene intermediates.

Reactions Involving Substituted Hydroxythiophene Intermediates

The synthesis often commences with a pre-functionalized thiophene ring, specifically one bearing a hydroxyl group at the 4-position. These hydroxythiophene precursors serve as versatile intermediates for the subsequent introduction of the benzyloxy moiety. The reactivity of the hydroxyl group allows for its conversion into a better leaving group or direct displacement, facilitating the attachment of the benzyl group.

Benzylation of Hydroxyl-Functionalized Thiophenes

The direct benzylation of 4-hydroxythiophene derivatives is a common and effective method. This reaction typically involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile. The subsequent reaction with a benzyl halide, such as benzyl bromide or benzyl chloride, results in the formation of the desired 4-(benzyloxy)thiophene ether linkage. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.

Functional Group Interconversions Leading to the Carboxylic Acid Functionality

With the benzyloxy group in place, the next synthetic challenge is the installation of the carboxylic acid group at the 2-position of the thiophene ring. This is often accomplished through the transformation of other functional groups.

Hydrolysis of Nitrile Precursors

A well-established method for introducing a carboxylic acid is through the hydrolysis of a nitrile group (-CN). A 4-(benzyloxy)thiophene-2-carbonitrile precursor can be subjected to either acidic or basic hydrolysis to convert the nitrile into a carboxylic acid. This two-step process, involving the initial formation of an amide intermediate followed by further hydrolysis, is a reliable route to the target molecule. The synthesis of 2-aminothiophene-3-carbonitriles, which can be precursors to such nitrile compounds, has been explored through methods like the Gewald reaction. nih.govsciforum.net

Oxidative Transformations of Primary Alcohols and Aldehydes

If a 4-(benzyloxy)thiophene precursor bears a primary alcohol (-CH₂OH) or an aldehyde (-CHO) at the 2-position, these can be oxidized to the corresponding carboxylic acid. wikipedia.org A variety of oxidizing agents can be employed for this transformation, with the choice depending on the specific substrate and desired reaction conditions. For instance, thiophene-2-carboxaldehyde can be prepared from thiophene via the Vilsmeier reaction and subsequently oxidized. wikipedia.orgwikipedia.org Similarly, 2-acetylthiophene can be oxidized to thiophene-2-carboxylic acid. wikipedia.org

Advanced and Catalytic Approaches in Thiophene Carboxylic Acid Synthesis

Modern synthetic chemistry has seen the development of advanced and catalytic methods for the synthesis of thiophene carboxylic acids, which can be adapted for the synthesis of this compound. Palladium-catalyzed carbonylation reactions, for instance, have emerged as a powerful tool for the direct introduction of a carboxyl group onto the thiophene ring. rsc.orgrsc.orgresearchgate.net These methods often involve the C-H activation of the thiophene ring, followed by the insertion of carbon monoxide. rsc.orgrsc.orgresearchgate.net Such catalytic approaches can offer advantages in terms of efficiency and atom economy. rsc.orgrsc.orgresearchgate.net Another catalytic approach involves the use of vanadium, iron, or molybdenum-containing catalysts for the synthesis of 2-thiophenecarboxylic acid derivatives. semanticscholar.orgresearchgate.net

Palladium-Catalyzed Coupling Reactions for Thiophene Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to functionalizing thiophene rings. The synthesis of the target molecule requires the formation of a C-O bond for the benzyloxy group and a C-C bond for the carboxylic acid moiety.

One of the most prominent methods for C-O bond formation is the Buchwald-Hartwig amination, which has been extended to include etherification reactions. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, a plausible route would involve the coupling of a 4-halothiophene-2-carboxylic acid derivative with benzyl alcohol. The efficiency of such reactions is highly dependent on the choice of ligand, base, and solvent. nih.govwuxiapptec.com Modern catalyst systems, often employing sterically hindered biaryl phosphine (B1218219) ligands, have shown high efficacy in coupling various substrates under mild conditions. nih.gov

Direct C-H functionalization has also emerged as an atom-economical alternative. mdpi.com Palladium catalysts can mediate the direct arylation of thiophenes, typically at the C2 or C5 positions due to the inherent reactivity of the thiophene ring. organic-chemistry.orgwikipedia.org While less common for C4 functionalization, specific directing groups can influence the regioselectivity of these reactions.

The introduction of the carboxylic acid group at the C2 position can be achieved through several palladium-catalyzed methods. One common approach is the carboxylation of a 2-lithiothiophene intermediate, which can be generated from 2-bromothiophene. wikipedia.org Alternatively, palladium-catalyzed coupling reactions using carbon monoxide are also employed. A notable protocol is the copper-mediated, palladium-catalyzed coupling of aryl iodides with boronic acids, which can be adapted for carboxylation and operates under mild, base-free conditions. nih.gov

Table 1: Key Palladium-Catalyzed Reactions for Thiophene Functionalization
Reaction TypeCoupling PartnersTypical Catalyst SystemKey Features
Buchwald-Hartwig EtherificationAryl Halide/Triflate + AlcoholPd(OAc)₂, Biarylphosphine Ligand, Base (e.g., NaOtBu)Forms C-O bonds; mild conditions achievable with modern ligands. wikipedia.orgwuxiapptec.com
Suzuki-Miyaura CouplingAryl Halide + Boronic AcidPd Catalyst, BaseForms C-C bonds; tolerant of many functional groups. youtube.com
Direct C-H ArylationThiophene + Aryl HalidePd(OAc)₂, Ligand, BaseAtom-economical; typically favors C2/C5 positions. organic-chemistry.org

Applications of Aryne Reactions in Thiophene Scaffold Construction

Aryne chemistry provides a unique approach to the synthesis and functionalization of aromatic systems. Arynes, highly reactive intermediates, can participate in various cycloaddition and nucleophilic addition reactions.

While less common than transition metal-catalyzed methods for simple functionalization, aryne chemistry can be employed in the construction of complex fused-ring systems involving thiophenes. For instance, the cycloaddition of thiophene S-oxides with benzyne (B1209423) (an aryne) has been reported to yield cycloadducts. rsc.org This type of reaction, known as a Diels-Alder reaction, can be a pathway to building more complex molecular scaffolds.

More directly, arynes can be used to construct benzo[b]thiophene rings. rsc.orgrsc.org Research has shown that treating a mixture of an aryne precursor, such as an o-silylaryl triflate, with an alkynyl sulfide (B99878) can lead to the formation of a substituted benzo[b]thiophene in a one-step intermolecular reaction. rsc.orgrsc.org While this does not directly form a simple substituted thiophene, it demonstrates the utility of arynes in creating C-S and C-C bonds to build thiophene-containing structures. The functional group tolerance of these reactions makes them a potentially powerful tool for creating diverse derivatives. rsc.orgrsc.org

Table 2: Aryne Reactions Involving Thiophene Scaffolds
Reaction TypeReactantsProduct TypeSignificance
CycloadditionThiophene S-oxide + BenzyneCycloadductForms complex, fused ring systems. rsc.org
AnnulationAryne Precursor + Alkynyl SulfideBenzo[b]thiopheneOne-step construction of the benzothiophene (B83047) scaffold. rsc.orgrsc.org

Challenges and Advancements in Scalable Synthesis of this compound

Scaling up the synthesis of a fine chemical like this compound from the laboratory bench to industrial production presents several challenges. These often relate to cost, safety, efficiency, and purity.

Challenges:

Cost of Reagents: Palladium catalysts and specialized phosphine ligands are often expensive, making their use on a large scale economically challenging. Catalyst recovery and recycling are critical for a cost-effective process.

Reaction Conditions: Many laboratory-scale syntheses use conditions that are not ideal for large-scale production, such as cryogenic temperatures for lithiation or high dilutions. wikipedia.org Handling large quantities of pyrophoric reagents like butyl lithium also poses significant safety risks.

Purification: The removal of residual palladium and other metal contaminants from the final product is a critical concern, especially for pharmaceutical applications. This often requires specialized and costly purification techniques.

Byproduct Formation: Side reactions can lead to the formation of impurities that are difficult to separate from the target molecule, impacting the final purity and yield.

Advancements:

Improved Catalysts: The development of highly active catalysts allows for lower catalyst loadings, reducing costs and the amount of residual metal in the final product. organic-chemistry.org Research into more stable and reusable catalyst systems is an ongoing effort to improve the economic viability of these processes.

Flow Chemistry: Continuous flow reactors offer significant advantages for scalability. They provide better control over reaction parameters like temperature and mixing, improve safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher yields and purity.

C-H Activation: Advances in direct C-H activation and functionalization offer a more atom-economical and environmentally friendly approach by avoiding the need for pre-functionalized starting materials (e.g., halogenated thiophenes). mdpi.com

Alternative Synthetic Routes: Exploration of novel synthetic pathways that avoid expensive or hazardous reagents is crucial. For instance, methods using elemental sulfur to construct the thiophene ring from acyclic precursors are being developed. mdpi.comnih.gov

Addressing these challenges through modern synthetic advancements is key to enabling the efficient and economical large-scale production of this compound and other similarly complex thiophene derivatives.

Chemical Reactivity and Transformation of 4 Benzyloxy Thiophene 2 Carboxylic Acid

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an aromatic heterocycle that is generally more reactive towards electrophilic attack than benzene (B151609). e-bookshelf.de The sulfur atom can stabilize the intermediate carbocation (a σ-complex) formed during electrophilic substitution. The regiochemical outcome of such reactions on substituted thiophenes is controlled by the directing effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the thiophene ring. In the case of 4-(benzyloxy)thiophene-2-carboxylic acid, the site of electrophilic attack is determined by the combined directing effects of the benzyloxy group at the 4-position and the carboxylic acid group at the 2-position.

The benzyloxy group (-OCH₂Ph) is an ortho-, para-directing and activating group due to the lone pairs on the oxygen atom which can be delocalized into the thiophene ring, thereby increasing the electron density at the ortho and para positions. The carboxylic acid group (-COOH), on the other hand, is a meta-directing and deactivating group, withdrawing electron density from the ring.

In the thiophene ring of this compound, the positions available for substitution are C3 and C5. The directing effects of the existing substituents on these positions are summarized below:

PositionDirecting Effect of 4-OBnDirecting Effect of 2-COOHOverall Predicted Outcome
C3 Ortho (activating)Ortho (deactivating)Possible, but sterically hindered and electronically deactivated by the adjacent -COOH group.
C5 Para (activating)Meta (deactivating)Favored position for electrophilic attack due to strong activation from the benzyloxy group and being the para position to it.

Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C5 position . This is because the C5 position is strongly activated by the para-directing benzyloxy group, and this activating effect generally outweighs the deactivating effect of the carboxylic acid group at the meta position.

Lithiation and Subsequent Reactions for Specific Thiophene Substitutions

Lithiation, or deprotonation using a strong organolithium base, is a powerful strategy for the regioselective functionalization of thiophenes. The position of lithiation is often directed by the most acidic proton or by the coordinating ability of a substituent, a phenomenon known as directed ortho-metalation (DoM).

For this compound, there are two potential sites for lithiation on the thiophene ring: C3 and C5. The acidity of the ring protons is influenced by the electronic effects of the substituents. The electron-withdrawing carboxylic acid group increases the acidity of the adjacent C3 proton. However, the benzyloxy group at C4 may also influence the regioselectivity.

In many cases, the carboxylate group itself can act as a directing group. Treatment of thiophene-2-carboxylic acids with a strong base like n-butyllithium can lead to deprotonation at the C5 position. nih.gov The initial reaction is the deprotonation of the carboxylic acid, followed by lithiation of the ring. The specific outcome for this compound would depend on the reaction conditions, including the choice of lithium base and temperature.

Once the lithiated intermediate is formed, it can be reacted with a variety of electrophiles to introduce a wide range of substituents onto the thiophene ring.

Table of Potential Lithiation Reactions and Products:

Lithiation PositionElectrophile (E+)Product
C5CO₂4-(Benzyloxy)thiophene-2,5-dicarboxylic acid
C5R-CHO (Aldehyde)4-(Benzyloxy)-5-(hydroxyalkyl)thiophene-2-carboxylic acid
C5R₂C=O (Ketone)4-(Benzyloxy)-5-(hydroxyalkyl)thiophene-2-carboxylic acid
C5I₂4-(Benzyloxy)-5-iodothiophene-2-carboxylic acid
C5(CH₃)₃SiCl4-(Benzyloxy)-5-(trimethylsilyl)thiophene-2-carboxylic acid

Carboxylic Acid Functional Group Reactions

The carboxylic acid group of this compound is a versatile functional handle that can undergo a variety of transformations to produce esters, amides, acyl halides, and other derivatives.

Esterification and Amidation Transformations

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. Sterically hindered carboxylic acids may require more reactive coupling agents. nih.govresearchgate.net

Acid-Catalyzed Esterification: Reaction with an alcohol (R'OH) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) yields the corresponding ester.

Coupling Agent-Mediated Esterification: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate ester formation under milder conditions.

Amidation: The carboxylic acid can be readily converted into amides by reaction with primary or secondary amines. This transformation is often facilitated by coupling agents to form an activated intermediate that is more susceptible to nucleophilic attack by the amine.

Direct Thermal Amidation: While possible, heating a carboxylic acid with an amine to form an amide by driving off water is often inefficient.

Coupling Agent-Mediated Amidation: A wide variety of coupling agents are available for amide bond formation, including carbodiimides (DCC, EDC), and phosphonium (B103445) or uronium salts (e.g., BOP, HBTU). catalyticamidation.infomdpi.com Catalytic methods using boronic acids or titanium-based reagents have also been developed for direct amidation. organic-chemistry.orgresearchgate.net

Table of Representative Esterification and Amidation Reactions:

ReactantReagentsProduct
Methanol (B129727) (CH₃OH)H₂SO₄ (catalytic), heatMethyl 4-(benzyloxy)thiophene-2-carboxylate
Ethanol (CH₃CH₂OH)DCC, DMAPEthyl 4-(benzyloxy)thiophene-2-carboxylate
Benzylamine (PhCH₂NH₂)EDC, HOBtN-Benzyl-4-(benzyloxy)thiophene-2-carboxamide
PiperidineBOP, Et₃N(4-(Benzyloxy)thiophen-2-yl)(piperdin-1-yl)methanone

Formation of Acyl Halides and Their Derivatives

Acyl halides, particularly acyl chlorides, are highly reactive derivatives of carboxylic acids that serve as valuable intermediates for the synthesis of esters, amides, and other acyl compounds. This compound can be converted to its acyl chloride by treatment with a variety of chlorinating agents.

Common reagents for this transformation include:

Thionyl chloride (SOCl₂): A widely used reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification.

Oxalyl chloride ((COCl)₂): A milder reagent that is often used with a catalytic amount of dimethylformamide (DMF). google.comgoogleapis.com

Phosphorus pentachloride (PCl₅): A strong chlorinating agent.

The resulting 4-(benzyloxy)thiophene-2-carbonyl chloride is a reactive electrophile that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles.

Table of Acyl Halide Formation and Subsequent Reactions:

Reagent for Acyl Chloride FormationNucleophileProduct of Subsequent Reaction
Thionyl chloride (SOCl₂)Ethanol (CH₃CH₂OH)Ethyl 4-(benzyloxy)thiophene-2-carboxylate
Oxalyl chloride, DMF (cat.)Ammonia (B1221849) (NH₃)4-(Benzyloxy)thiophene-2-carboxamide
Phosphorus pentachloride (PCl₅)Sodium azide (B81097) (NaN₃)4-(Benzyloxy)thiophene-2-carbonyl azide

Decarboxylation Pathways and Derivatives

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide (CO₂). The ease of decarboxylation of heteroaromatic carboxylic acids depends on the stability of the carbanionic intermediate formed upon loss of CO₂. For 2-thiophenecarboxylic acids, decarboxylation is generally more difficult compared to furan-2-carboxylic acid and pyrrole-2-carboxylic acid. youtube.com This is attributed to the greater aromatic stabilization of the thiophene ring, which makes the formation of the anionic intermediate less favorable.

However, decarboxylation of this compound can be achieved under certain conditions, such as high temperatures or in the presence of specific catalysts. The electron-donating benzyloxy group at the 4-position may influence the stability of the intermediate and thus the reaction conditions required.

Potential decarboxylation pathways include:

Thermal Decarboxylation: Heating the carboxylic acid, sometimes in the presence of a copper catalyst or in a high-boiling solvent.

Acid-Catalyzed Decarboxylation: In strongly acidic media, a mechanism involving protonation of the ring and subsequent loss of CO₂ can occur. researchgate.neted.gov

Reductive Decarboxylation: Methods that involve the conversion of the carboxylic acid to a derivative that can undergo radical- or anion-mediated C-C bond cleavage.

The product of decarboxylation would be 3-(benzyloxy)thiophene.

Reactivity and Chemical Cleavage of the Benzyloxy Moiety

The benzyloxy group serves a dual role in the chemistry of this compound. It functions as a protecting group for the 4-hydroxy functionality of the thiophene ring and as a site for further chemical modification.

Selective Removal of the Benzyl (B1604629) Protecting Group

Catalytic Hydrogenolysis: This is a standard method for benzyl ether cleavage, typically employing a palladium or platinum catalyst in the presence of hydrogen gas. ambeed.com The reaction proceeds via the cleavage of the benzyl-oxygen bond to yield 4-hydroxythiophene-2-carboxylic acid and toluene. A significant challenge with this method is the potential for catalyst poisoning by the sulfur atom in the thiophene ring. ambeed.com However, variations such as catalytic transfer hydrogenolysis, which uses hydrogen donor solvents like isopropanol, can sometimes mitigate this issue. researchgate.netmdpi.com The use of specific catalyst systems, such as nickel-molybdenum (B8610338) catalysts or amphiphilic polymer-supported nano-palladium catalysts, has also been explored for the hydrogenolysis of benzyl ethers, offering alternative conditions that may be more compatible with sulfur-containing substrates. mdpi.comresearchgate.net

Oxidative Cleavage: An effective alternative to hydrogenolysis is the oxidative cleavage of the benzyl group. This approach avoids the use of heavy metal catalysts that are prone to poisoning. A prominent reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This method is often highly selective for benzyl ethers and can be performed under mild conditions. nih.gov Recent advancements have demonstrated that this debenzylation can be mediated by visible light, allowing the benzyl group to be used as a temporary protecting group that can be removed without affecting other sensitive functionalities like azides, alkenes, and alkynes. mpg.deacs.orgchemrxiv.org The reaction is typically carried out in a solvent mixture such as dichloromethane/water. nih.gov Other oxidative systems, for instance involving sodium bromate (B103136) (NaBrO₃), have also been reported for the selective debenzylation in complex molecules like oligosaccharides. rsc.org

Other Methods: Cleavage can also be achieved under acidic conditions, for example, by heating with hydroiodic acid (HI), which results in the formation of the corresponding phenol (B47542) and benzyl iodide. tardigrade.in Furthermore, Lewis acids such as magnesium iodide have been shown to efficiently debenzylate aryl ethers under solvent-free conditions. rsc.org

The following table summarizes various conditions for the selective removal of the benzyl protecting group.

MethodReagents and ConditionsKey Features
Catalytic HydrogenolysisH₂, Pd/C or PtO₂Standard method; risk of catalyst poisoning by sulfur. ambeed.commdpi.com
Transfer HydrogenolysisIsopropanol, Ni-Cu/Al₂O₃Avoids gaseous H₂; may offer better tolerance to sulfur. researchgate.net
Oxidative Cleavage2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), CH₂Cl₂/H₂OMild conditions; high selectivity; avoids heavy metal catalysts. nih.gov
Photo-oxidative CleavageDDQ (catalytic or stoichiometric), visible light (e.g., 525 nm), CH₂Cl₂/H₂OVery mild; high functional group tolerance (e.g., azides, alkynes); allows for use as a temporary protecting group. mpg.deacs.orgorgsyn.org
Acid-mediated CleavageHydroiodic Acid (HI), heatHarsh conditions; cleaves ether to form phenol and benzyl iodide. tardigrade.in
Lewis Acid CleavageMagnesium Iodide (MgI₂), solvent-free, heatEffective for aryl ethers; avoids strong protic acids. rsc.org

Aromatic Substitution Reactions on the Benzyl Ring

The phenyl ring of the benzyloxy group is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. uomustansiriyah.edu.iqbyjus.com The substituent attached to this phenyl ring is the -CH₂-O-(thiophene-2-carboxylic acid) moiety. This group, being alkyl-like in its connection to the ring via a methylene (B1212753) bridge, acts as an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgmsu.edu

Nitration: The introduction of a nitro group (–NO₂) onto the benzyl ring can be achieved using a standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. chemistrysteps.comchemguide.co.uklibretexts.org The reaction generates the nitronium ion (NO₂⁺) as the active electrophile. chemistrysteps.comlibretexts.org Due to the directing effect of the substituent, the primary products would be 4-((2-nitrobenzyl)oxy)thiophene-2-carboxylic acid and 4-((4-nitrobenzyl)oxy)thiophene-2-carboxylic acid.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). byjus.comlibretexts.org The catalyst polarizes the halogen molecule, generating a more potent electrophile. libretexts.org For phenyl alkyl ethers, halogenation can sometimes proceed even in the absence of a strong Lewis acid catalyst because the ether oxygen activates the ring. youtube.com The reaction would yield the corresponding ortho- and para-halogenated derivatives.

Friedel-Crafts Reactions: The Friedel-Crafts alkylation and acylation allow for the formation of new carbon-carbon bonds on the benzyl ring. uomustansiriyah.edu.iq Alkylation with an alkyl halide and a Lewis acid catalyst would introduce an alkyl group, while acylation with an acyl halide or anhydride (B1165640) introduces an acyl group, again primarily at the ortho and para positions.

Tandem and Cascade Reactions Involving the Compound

The multifunctional nature of this compound provides opportunities for its use in tandem or cascade reactions, where multiple bond-forming events occur in a single operation. arkat-usa.org While specific examples starting with this exact compound are not extensively documented, its constituent functional groups suggest plausible reaction pathways based on known transformations of related structures.

The thiophene-2-carboxylic acid moiety is a known substrate in various coupling and olefination reactions. wikipedia.org For instance, the carboxylic acid could be used as a directing group in transition metal-catalyzed C-H activation/functionalization reactions on the thiophene ring. A subsequent intramolecular step could then involve the benzyloxy group.

A hypothetical tandem reaction could be initiated by an intramolecular cyclization. For example, activation of the carboxylic acid group could be followed by an intramolecular Friedel-Crafts-type reaction where the benzyl ring attacks a position on the thiophene ring, leading to a polycyclic aromatic system.

Furthermore, cascade reactions involving benzyloxy-substituted heterocycles have been reported in other contexts. For example, tandem etherification/Claisen rearrangement sequences have been developed for benzyloxy-substituted naphthols. acs.org It is conceivable that under specific catalytic conditions, the benzyloxy group in this compound could participate in similar rearrangement or cyclization cascades, potentially triggered by a reaction at the thiophene or carboxylic acid site. The development of such reactions would offer efficient pathways to complex heterocyclic structures. arkat-usa.orgacs.org

Derivatization Strategies and Synthetic Utility of 4 Benzyloxy Thiophene 2 Carboxylic Acid

Ester Derivatives of 4-(Benzyloxy)thiophene-2-carboxylic acid

Esterification of the carboxylic acid functionality is a common strategy to modify the compound's polarity, solubility, and reactivity. Alkyl esters, in particular, serve as important synthetic intermediates.

The synthesis of methyl and other alkyl esters of this compound can be achieved through several established methods.

One of the most direct and widely used methods is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an excess of the desired alcohol (e.g., methanol (B129727) for the methyl ester) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.netresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, either the alcohol is used as the solvent to ensure it is in large excess, or the water formed during the reaction is removed. researchgate.netnih.gov

Another effective method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride . By treating this compound with a chlorinating agent like thionyl chloride (SOCl₂), the corresponding acyl chloride is formed. This highly reactive intermediate can then be reacted with an alcohol in the presence of a base (e.g., pyridine (B92270) or triethylamine) to yield the desired ester. mdpi.com

Alternatively, esters can be synthesized by reacting the carboxylate salt of the acid with an appropriate alkyl halide. For instance, the reaction of the sodium or potassium salt of this compound with an alkyl halide like methyl iodide or ethyl bromide would yield the corresponding methyl or ethyl ester. wikipedia.org A similar approach utilizes a stoichiometric amount of tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF) to generate the highly reactive carboxylate ion in situ, which then reacts with an alkyl halide. wikipedia.org

Table 1: Common Methods for the Synthesis of Alkyl 4-(Benzyloxy)thiophene-2-carboxylates

Method Reagents Key Features
Fischer Esterification Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) Equilibrium reaction; requires excess alcohol or water removal. researchgate.netresearchgate.net
Via Acyl Chloride Thionyl Chloride (SOCl₂), then Alcohol and Base Proceeds through a highly reactive intermediate; generally high yield. mdpi.com

The ester derivatives of this compound are versatile intermediates for further synthetic modifications. The ester group itself can be transformed, or it can serve as a protecting group while reactions are carried out on the thiophene (B33073) ring.

One significant transformation is hydrolysis , where the ester is converted back to the carboxylic acid by treatment with aqueous acid or base. This is often a necessary step in a multi-step synthesis after the ester has served its purpose as a protecting group.

The ester can also be converted into other functional groups. For example, reaction with ammonia (B1221849) or primary/secondary amines can lead to the formation of amides (see section 4.2). A particularly important transformation is the reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding carbohydrazide (B1668358), a key precursor for various heterocyclic compounds (see section 4.2.2).

Furthermore, the thiophene ring of the ester can undergo reactions such as palladium-catalyzed cross-coupling reactions . For instance, if a bromo-substituted version of the ester, such as methyl 5-bromo-4-(benzyloxy)thiophene-2-carboxylate, were used, it could undergo Suzuki cross-coupling with various arylboronic acids to introduce new aryl groups onto the thiophene ring. nih.gov This demonstrates the utility of the ester as a stable platform for building molecular complexity.

Amide Derivatives

Amide derivatives are synthesized to explore their biological potential and to serve as precursors for other nitrogen-containing compounds. The amide bond is formed by replacing the hydroxyl group of the carboxylic acid with a nitrogen-containing nucleophile.

The synthesis of amides from this compound typically requires the activation of the carboxyl group to facilitate the attack by an amine. A direct reaction between the carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov

A common laboratory-scale method involves the use of coupling reagents . Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, allowing it to react with primary, secondary, or tertiary amines to form the corresponding amides. nih.gov These reactions are often carried out in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.gov

Another route is through the acyl chloride intermediate , as described for ester synthesis. The acyl chloride of this compound reacts readily with ammonia to form the primary amide, with primary amines to form secondary amides, and with secondary amines to form tertiary amides. nih.gov

Table 2: Selected Reagents for Amide Synthesis from this compound

Amide Type Amine Reagent Activation Method
Primary Amide Ammonia (NH₃) Acyl Chloride
Secondary Amide Primary Amine (R-NH₂) Coupling Reagent (e.g., EDC/HOBt) nih.gov

The synthesis of specific amide derivatives, such as N-(4-(benzyloxy)phenyl)thiophene-2-carboxamide, has been reported, highlighting the interest in this class of compounds. nih.gov

The carbohydrazide (or hydrazide) analogue of this compound is a key synthetic intermediate, valued for its ability to be converted into a variety of heterocyclic systems.

The most common method for the formation of 4-(benzyloxy)thiophene-2-carbohydrazide is the reaction of the corresponding methyl or ethyl ester with hydrazine hydrate in a suitable solvent like ethanol. nih.govresearchgate.net The reaction is typically carried out under reflux conditions. Alternatively, the hydrazide can be prepared directly from the carboxylic acid using coupling agents like DCC and HOBt, followed by treatment with hydrazine. researchgate.net

The reactivity of the hydrazide is centered on the nucleophilic terminal -NH₂ group and the adjacent carbonyl group, which makes it an excellent precursor for heterocyclization reactions.

Formation of Schiff Bases: The hydrazide readily condenses with various aldehydes and ketones to form hydrazones (Schiff bases). nih.govresearchgate.netnih.gov These products are often crystalline solids and can be of interest in their own right or used as intermediates.

Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: Cyclization of the carbohydrazide can lead to five-membered heterocycles. For example, reaction with formic acid followed by dehydration with phosphorus pentoxide can yield a 1,3,4-oxadiazole (B1194373) ring. nih.gov Similarly, reacting the hydrazide with carbon disulfide in the presence of a base, followed by cyclization, can produce thiadiazole derivatives. nih.govorganic-chemistry.org

Synthesis of 1,2,4-Triazoles: Reaction of the carbohydrazide with isothiocyanates produces a thiosemicarbazide (B42300) intermediate, which can be cyclized under basic conditions to form 4H-1,2,4-triazole-3-thiols. researchgate.netnih.gov

Synthesis of Pyrazoles: Hydrazides and their parent hydrazines are classical reagents for the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones (chalcones). nih.govmdpi.comresearchgate.net

Halogenated and Other Substituted Derivatives

Introducing halogen atoms or other substituents onto the thiophene ring of this compound can significantly alter its electronic properties and provide handles for further functionalization, such as cross-coupling reactions.

The thiophene ring is generally susceptible to electrophilic aromatic substitution . pearson.comchemenu.com The positions most activated for substitution are C5 and C3. In this compound, the C2 position is occupied by the carboxylic acid group (an electron-withdrawing, meta-directing group relative to its own position) and the C4 position has an electron-donating benzyloxy group (an ortho-, para-director). The powerful activating and ortho, para-directing nature of the alkoxy group at C4 would strongly direct incoming electrophiles to the C5 and C3 positions. The C5 position is generally the most reactive site in thiophenes for electrophilic substitution. chemenu.com

Bromination is a common halogenation reaction. Reagents such as N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or bromine in acetic acid can be used to introduce a bromine atom, likely at the C5 position, to yield 5-bromo-4-(benzyloxy)thiophene-2-carboxylic acid. researchgate.net The reaction conditions can be controlled to favor mono-substitution. organic-chemistry.orgbeilstein-journals.org

Similarly, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS). The introduction of a halogen provides a reactive site for subsequent reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allow for the formation of carbon-carbon bonds and the synthesis of more elaborate structures. nih.gov

Beyond halogenation, other electrophilic substitution reactions such as nitration or Friedel-Crafts acylation could potentially be applied, although care must be taken to manage the reactivity of the thiophene ring and the benzyloxy group to avoid side reactions.

Incorporation into Complex Molecular Architectures

This compound serves as a valuable scaffold in organic synthesis. The chemical behavior of this compound is defined by the distinct reactivities of its carboxylic acid group and the thiophene ring, which together allow for a wide array of chemical transformations. This versatility enables the synthesis of a diverse range of derivatives, making it a key component in the construction of more complex molecules.

Thiophene-2-carboxylic acids, including the 4-(benzyloxy) substituted variant, are a significant category of building blocks extensively used in the synthesis of compound libraries. enamine.net These intermediates are foundational for creating novel molecules, particularly in the fields of medicinal chemistry and drug discovery. lifechemicals.com The presence of multiple reactive sites on the this compound scaffold allows for the systematic introduction of chemical diversity and specific structural motifs into target molecules. lifechemicals.com

The utility of this compound as a building block stems from its dual functionality. The carboxylic acid group at the 2-position is a critical feature for the biological activity of many of its derivatives and provides a convenient handle for amide bond formation, a common reaction in creating chemical libraries. enamine.net Simultaneously, the thiophene ring and the benzyloxy substituent can be modified, influencing the steric and hydrophobic interactions of the final compounds. This strategic positioning of functional groups makes it an excellent decorator in the combinatorial synthesis of new chemical entities. lifechemicals.com Halogenated 2-thiophenecarboxylic acid derivatives, for example, have been identified as key building blocks for new families of insecticides. beilstein-journals.org

Table 1: Role of this compound as a Building Block

Feature Synthetic Utility Application Area
Thiophene Core Serves as a rigid scaffold for orienting substituents. Bioisosteric replacement for a benzene (B151609) ring. researchgate.net Medicinal Chemistry, Agrochemicals
Carboxylic Acid Group Enables amide coupling, esterification, and other transformations. enamine.net Parallel Synthesis, Library Generation
Benzyloxy Group Modifies solubility and electronic properties; can be a handle for further reactions. Fine-tuning of molecular properties

The structure of this compound is well-suited for the synthesis of fused heterocyclic systems, where another ring system is built onto the thiophene core. Many synthetic strategies allow for the precise placement of various functionalities onto the thiophene ring, which can then be used in cyclization reactions to form fused structures. researchgate.net

The synthesis of these fused systems often involves reactions that utilize the carboxylic acid group and an adjacent carbon on the thiophene ring. For instance, condensation reactions with bifunctional reagents can lead to the formation of new rings. Several strategies have been developed for the efficient synthesis of fused systems like pyrazolo[1,5-a]pyrimidines and thieno[2,3-e]pyrimidines, which involve cyclization and condensation steps. researchgate.net Polyphosphoric acid is sometimes used as a reagent to facilitate the cyclization of intermediates, such as phenylhydrazones of acylated thiophenes, to yield fused pyrazole (B372694) rings. researchgate.net These synthetic routes are crucial for creating novel molecular frameworks with potential applications in medicinal chemistry, as the fusion of a thiophene ring can significantly influence the pharmacological properties of the resulting compound. researchgate.net

Table 2: Selected Strategies for Fused Heterocycle Synthesis

Reaction Type Description Resulting System (Example)
Condensation-Cyclization Reaction of the thiophene derivative with a molecule containing two reactive sites, followed by intramolecular ring closure. Thieno[2,3-d]pyrimidine
Annulation Reactions Building a new ring onto the existing thiophene core using multi-step sequences. Fused quinolin-4-ones umich.edu

| Palladium-Catalyzed Cross-Coupling | Introduction of functional groups that can subsequently participate in cyclization reactions to form the fused ring. researchgate.net | Fused Pyrazoles researchgate.net |

Derivatization for Enhanced Analytical Detection and Characterization Methodologies

In analytical chemistry, derivatization is a common strategy to improve the detection and separation of molecules. obrnutafaza.hr For a compound like this compound, derivatization is primarily aimed at the carboxylic acid group to make the molecule more suitable for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). obrnutafaza.hrnih.gov The main goals of derivatization are to reduce the polarity and increase the volatility of the analyte, which is often necessary for GC analysis. obrnutafaza.hr

Several types of reagents are used to derivatize carboxylic acids. Silylation reagents, for instance, replace the active hydrogen on the carboxylic acid with a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (t-BDMS) group. obrnutafaza.hr The resulting silyl (B83357) derivatives are more volatile, less polar, and more thermally stable than the parent compound, leading to improved chromatographic separation. obrnutafaza.hr

For LC-MS analysis, especially using positive mode electrospray ionization (ESI), derivatization can significantly enhance sensitivity. nih.gov Reagents can be designed to introduce a permanently positive charge or a group with high proton affinity onto the target molecule. For example, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) has been developed for the derivatization of carboxylic acids. nih.gov This reagent attaches a tag that not only carries a positive charge but also incorporates a bromine atom, which has a distinct isotopic pattern (¹⁹Br/⁸¹Br). nih.govnih.gov This isotopic signature provides a clear marker for identifying the derivatized analyte in a complex mixture using mass spectrometry. nih.gov Similarly, 4-bromo-N-methylbenzylamine (4-BNMA) is another reagent used to derivatize carboxylic acids, facilitating positive ESI tandem mass spectrometry and clear identification due to the bromine isotope pattern. nih.gov

Table 3: Derivatization Reagents for Carboxylic Acids for Enhanced Analytical Detection

Reagent Class Example Reagent Purpose Analytical Method
Silylation Agents BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) Increase volatility, decrease polarity, improve thermal stability. obrnutafaza.hr GC-MS
Acylating Agents Acyl halides Introduce electron-capturing groups. obrnutafaza.hr GC-MS
Amine Coupling Agents 4-bromo-N-methylbenzylamine (4-BNMA) Adds a tag with a bromine isotope pattern for clear MS identification. nih.gov LC-MS/MS
Quaternary Ammonium Agents 4-APEBA Introduces a permanent positive charge and a bromine isotope tag for enhanced sensitivity and identification. nih.gov LC-MS/MS

| Fluorescent Tags | 5-(Bromomethyl)fluorescein | Adds a fluorescent group for sensitive detection. thermofisher.com | HPLC-Fluorescence |

Advanced Applications of 4 Benzyloxy Thiophene 2 Carboxylic Acid in Specialized Chemical Research

Role in Advanced Organic Synthesis for Complex Molecular Architectures

In the field of advanced organic synthesis, the strategic use of well-defined molecular building blocks is essential for the construction of complex and functionally sophisticated molecules. 4-(Benzyloxy)thiophene-2-carboxylic acid serves as a valuable precursor, where its constituent parts can be chemically modified to assemble intricate molecular frameworks. The thiophene (B33073) core is a common feature in many larger molecules, and the carboxylic acid group allows for the formation of amides, esters, and other derivatives, enabling its integration into a wide array of synthetic pathways.

The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular scaffold that is frequently found in biologically active compounds and approved drugs. Thiophene derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Consequently, this compound is an important intermediate in the synthesis of new pharmaceutical agents. The carboxylic acid moiety is particularly critical, as it can participate in key biological interactions (e.g., hydrogen bonding with protein receptors) and serves as a handle for further synthetic modifications to optimize a drug candidate's properties. The ability to undergo various chemical transformations allows this compound to be a starting point for diverse derivatives aimed at therapeutic applications.

Table 1: Role of Thiophene-2-Carboxylic Acid Derivatives in Pharmaceuticals

Application Area Role of Thiophene Moiety Example of Related Drug Class
Anti-inflammatory Core scaffold for NSAIDs Suprofen (derived from thiophene-2-carboxylic acid) wikipedia.org
Antidepressants Modification of the thiophene core to achieve desired pharmacological effects. Thiophene ring-substituted derivatives

The utility of thiophene derivatives extends into the field of agrochemistry, where they are integral to the development of new pesticides and other crop protection agents. Halogenated derivatives of thiophene-2-carboxylic acid, in particular, have been identified as crucial building blocks for modern insecticides. beilstein-journals.org Research by Dow AgroSciences has focused on a family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides that exhibit targeted activity against common agricultural pests with low mammalian toxicity. beilstein-journals.org In the synthesis of these complex insecticides, such as XR-693 and XR-906, a substituted thiophenecarboxylic acid derivative is required to assemble a key part of the final molecule's structure. beilstein-journals.org These compounds are effective for controlling chewing and sap-feeding pests like aphids, mites, and whiteflies in both food crops and ornamental plants. beilstein-journals.org

Table 2: Application of Thiophene-2-Carboxylic Acid Derivatives in Agrochemistry

Agrochemical Class Specific Intermediate Type Target Pests
1,2,4-Triazole Insecticides Halogenated 2-thiophenecarboxylic acid derivatives beilstein-journals.org Aphids, mites, whiteflies beilstein-journals.org

Applications in Materials Science

The inherent electronic properties of the thiophene ring make this compound and its derivatives attractive candidates for research in materials science. Thiophene-based molecules are well-known for their potential in creating organic materials with useful optical and electronic functions. city.ac.uk These materials are being explored for applications in next-generation electronics, where their processability and tunable properties offer advantages over traditional inorganic materials. city.ac.uk

Thiophene-based conjugated polymers and oligomers are among the most studied classes of organic semiconducting materials. city.ac.uk The fusion of thiophene rings into larger, rigid structures enhances π-π overlap in the solid state, which is crucial for efficient charge transport and high charge carrier mobilities. city.ac.uk This principle is applied in the design of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.com While not the exact compound, related benzo[b]thieno[2,3-d]thiophene derivatives have been successfully synthesized and used as solution-processable organic semiconductors in OFETs, demonstrating p-channel behavior with significant hole mobility and high current on/off ratios. mdpi.com The structural framework provided by compounds like this compound is foundational to the development of these advanced materials.

This compound can serve as a monomer or a precursor to a monomer for the synthesis of novel conjugated polymers. frontiersin.org The thiophene unit is a fundamental building block for creating polymers with extended π-conjugated systems along their backbones. frontiersin.org One advanced fabrication method is electrochemical polymerization, where a polymer film is grown directly onto an electrode surface from a solution of the monomer. frontiersin.org This technique is highly efficient, can be performed at room temperature, and allows for the rapid synthesis of polymer films for electrochromic devices and other applications. frontiersin.org The resulting thiophene-based polymers are environmentally stable and robust, making them suitable for a variety of novel material applications. city.ac.uk

A key advantage of organic materials is the ability to precisely tune their properties through chemical synthesis. city.ac.uk For thiophene-based materials, modifying the molecular structure allows for the tailoring of electronic and mechanical characteristics to achieve a specific function. city.ac.ukmdpi.com For example, extending the conjugation length of the polymer backbone by incorporating more thiophene units leads to a decrease in the HOMO-LUMO energy gap, which directly impacts the material's electrochemical and electrochromic properties. frontiersin.org Furthermore, the introduction or modification of side chains, such as the benzyloxy group, can influence the material's solubility, processability, and intermolecular packing, which in turn affects the performance of electronic devices. mdpi.com This high degree of tunability enables the rational design of functional materials for specialized applications in organic electronics. mdpi.com

Table 3: Tunability of Thiophene-Based Functional Materials

Structural Modification Affected Property Resulting Application
Extend conjugation length frontiersin.org Decreased HOMO-LUMO gap Altered electrochromic and optical properties frontiersin.org
Introduce fused rings city.ac.uk Enhanced π-π stacking, improved charge transport High-mobility organic semiconductors city.ac.uk

Table of Compounds Mentioned

Compound Name
This compound
Suprofen
XR-693
XR-906

Contribution to Catalyst and Ligand Design

The structural framework of this compound, featuring a thiophene ring, a carboxylic acid group, and a benzyloxy substituent, offers several points of interest for catalyst and ligand design. The thiophene ring's sulfur atom and the carboxylic acid's oxygen atoms can act as coordination sites for metal centers, forming stable metal complexes. nih.gov This characteristic is fundamental to the design of new catalysts where the metal center is the active site for a chemical transformation.

Thiophene derivatives are known to react with various transition metal complexes, leading to products where the thiophene can be partially reduced or have a carbon-sulfur bond cleaved. bohrium.com This reactivity allows for the synthesis of diverse organometallic compounds that can be explored for catalytic activity. For instance, copper(I) thiophene-2-carboxylate, a related compound, has been identified as a catalyst for Ullmann coupling reactions, a vital carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org

The benzyloxy group at the 4-position of the thiophene ring can influence the electronic properties and steric hindrance of the molecule. These factors are crucial in tuning the reactivity and selectivity of a catalyst. While direct studies on the catalytic applications of this compound are limited, research on similar substituted thiophenes suggests that such modifications can significantly impact catalytic performance. nih.gov The design of ligands incorporating this moiety could lead to catalysts with enhanced stability and efficiency for a variety of organic transformations.

Thiophene Derivative ClassMetal CenterPotential Catalytic ApplicationKey Structural Feature
Thiophene CarboxylatesCopper(I)Ullmann Coupling ReactionsCarboxylate group for metal coordination
Pyridine-containing Thiophene CarboxamidesZinc(II), Copper(II), Cobalt(II)Models for biological catalysts, potential for redox reactionsBidentate coordination via carbonyl oxygen and pyridine (B92270) nitrogen
General Substituted ThiophenesRhodium, Iridium, RutheniumC-S bond activation, hydrodesulfurizationCoordination to the thiophene ring
Table 1: Overview of Thiophene Derivatives in Catalyst and Ligand Research.

Integration into Sustainable and Green Chemistry Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org The synthesis and application of this compound can be evaluated through this lens, with a focus on improving the environmental footprint of chemical manufacturing.

One area of focus is the development of greener synthetic routes to substituted thiophene carboxylic acids. Traditional methods for synthesizing thiophenes, such as the Paal–Knorr and Gewald reactions, often required harsh conditions and produced significant waste. nih.gov Modern approaches are exploring more environmentally benign methodologies. For example, palladium-catalyzed direct C–H arylation of thiophene derivatives using water as a solvent represents a significant step towards a more sustainable process. unito.it This method avoids the need for pre-functionalized starting materials and utilizes a non-toxic, readily available solvent.

Furthermore, the direct carboxylation of thiophenes using carbon dioxide (CO2) as a renewable C1 source is another promising green synthetic strategy. mdpi.com Research into base-mediated, solvent-free carboxylation of thiophene demonstrates the potential to create carboxylic acid derivatives with high atom economy and reduced environmental impact. mdpi.com Applying these principles to the synthesis of this compound could lead to more sustainable production methods.

Green Chemistry ApproachApplication to Thiophene SynthesisPotential BenefitRelevant Green Chemistry Principle
Use of Greener SolventsPd-catalyzed C-H arylation in waterReduces use of volatile organic compounds (VOCs)Safer Solvents and Auxiliaries
Use of Renewable FeedstocksDirect carboxylation with CO2Utilizes a waste product as a carbon sourceUse of Renewable Feedstocks
CatalysisDevelopment of recyclable catalystsIncreases efficiency and reduces wasteCatalysis
Atom EconomyDirect C-H functionalizationMaximizes the incorporation of starting materials into the final productAtom Economy
Table 2: Green Chemistry Strategies Relevant to this compound.

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Pathways

While specific synthetic routes for 4-(Benzyloxy)thiophene-2-carboxylic acid are not extensively detailed in current literature, its structure suggests several plausible and efficient pathways that warrant future exploration. Research in this area could focus on optimizing yield, reducing step count, and employing greener reagents.

Key strategies could be based on established methods for thiophene (B33073) ring functionalization. One promising approach involves the late-stage introduction of the benzyloxy group onto a pre-formed thiophene-2-carboxylic acid scaffold. For instance, starting with a 4-hydroxy or 4-bromothiophene-2-carboxylic acid ester, a Williamson ether synthesis using benzyl (B1604629) bromide under basic conditions could be an effective strategy.

Future synthetic research could focus on the following:

Microwave-assisted synthesis: To reduce reaction times and potentially improve yields.

Continuous flow chemistry: For safer, more scalable, and consistent production. beilstein-journals.org

Catalyst development: Investigating novel catalysts, such as those based on earth-abundant metals, to replace precious metal catalysts like palladium. semanticscholar.org

Table 1: Potential Synthetic Strategies for this compound

Starting Material Key Reaction Type Potential Reagents Focus of Future Research
4-Hydroxythiophene-2-carboxylate Williamson Ether Synthesis Benzyl bromide, Base (e.g., K₂CO₃) Optimization of reaction conditions, exploration of phase-transfer catalysts.
4-Bromothiophene-2-carboxylate Palladium-catalyzed Coupling Benzyl alcohol, Pd catalyst, Ligand, Base Screening of modern ligand systems for improved efficiency and lower catalyst loading.
3-Benzyloxythiophene Lithiation and Carboxylation n-Butyllithium, then CO₂ Investigating regioselectivity and managing reaction temperatures to avoid side reactions.

Development of Advanced Derivatization Techniques for Diverse Applications

The carboxylic acid functional group is a versatile anchor for a wide array of derivatization reactions, enabling the synthesis of diverse compound libraries for screening in various applications. Future research should focus on developing advanced techniques to create esters, amides, and other analogues of this compound with tailored properties.

Standard coupling reactions using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) can be used to synthesize a vast library of amides by reacting the parent acid with various amines. thermofisher.com These derivatives are of particular interest in medicinal chemistry, as the amide bond is a core feature of many biologically active molecules.

For analytical purposes, derivatization can enhance detectability in techniques like HPLC-MS. Reagents such as 4-bromo-N-methylbenzylamine (4-BNMA) can be coupled to the carboxylic acid, introducing a tag that improves ionization efficiency and provides a distinct isotopic signature for clear identification. nih.govnih.gov

Future efforts in derivatization could include:

Solid-phase synthesis: To facilitate the rapid generation of large libraries of derivatives for high-throughput screening.

Bio-conjugation: Developing methods to attach the molecule to peptides, proteins, or other biomolecules to create targeted probes or therapeutics.

Click chemistry: Incorporating functionalities that allow for highly efficient and specific "click" reactions, enabling easy attachment to other molecules or surfaces.

Table 2: Advanced Derivatization Approaches

Derivative Type Coupling Chemistry Potential Applications Future Focus
Amides Carbodiimide coupling (EDC/DCC) Medicinal chemistry, new drug scaffolds Combinatorial library synthesis, structure-activity relationship studies.
Esters Fischer esterification, Alkyl halide reaction Prodrug design, materials science Development of stimuli-responsive esters (e.g., pH-sensitive).
Analytical Tags Amine-coupling (e.g., 4-BNMA) Metabolomics, bioanalysis (LC-MS) Design of novel tags for enhanced sensitivity and multiplexed analysis. nih.gov

Integration of Deeper Computational Insights for Rational Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work, thereby accelerating the design of new molecules with desired functions. For this compound and its derivatives, Density Functional Theory (DFT) and molecular docking are particularly relevant.

DFT calculations can be employed to understand the electronic structure of the molecule. mdpi.com By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the molecule's reactivity, stability, and electronic absorption spectra. mdpi.comnih.gov This information is crucial for designing derivatives with specific electronic properties for applications in organic electronics or as sensors.

Molecular docking simulations can predict how derivatives might bind to the active sites of biological targets like enzymes or receptors. nih.gov By systematically modifying the structure in silico (e.g., by changing the substituents on the benzyl ring or converting the carboxylic acid to different amides) and docking them into a target protein, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. This rational design approach saves significant time and resources compared to traditional screening methods. researchgate.net

Future computational studies should aim to:

Create comprehensive Quantitative Structure-Activity Relationship (QSAR) models for series of derivatives to correlate structural features with biological activity.

Use molecular dynamics simulations to study the conformational flexibility of the benzyloxy group and its influence on receptor binding.

Predict metabolic pathways and potential toxicity of new derivatives to guide the design of safer drug candidates.

Unexplored Applications in Emerging Chemical Sciences and Technologies

The versatile structure of this compound opens doors to applications beyond traditional medicinal chemistry. The thiophene ring is a key component in many organic electronic materials, and future research could explore the use of this compound as a building block for novel organic semiconductors, polymers, or dyes. nih.gov

In materials science , the molecule could be used to synthesize polymers or small molecules for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The benzyloxy group can be modified to tune solubility and solid-state packing, which are critical for device performance.

In medicinal chemistry , while thiophene derivatives are known to have a broad range of biological activities including antimicrobial and anti-inflammatory effects, the specific potential of this compound is largely untapped. nih.govresearchgate.neteprajournals.com Future work could involve synthesizing derivatives and screening them against emerging drug targets, such as those involved in neurodegenerative diseases or metabolic disorders. The compound could also serve as a scaffold for developing new classes of enzyme inhibitors or receptor modulators. nsmsi.ir

Another emerging area is the development of chemical sensors . The thiophene core can be functionalized to create systems that change their optical or electronic properties upon binding to specific analytes, such as metal ions or environmental pollutants.

Q & A

Q. What are the optimal synthetic routes for 4-(benzyloxy)thiophene-2-carboxylic acid, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves coupling a benzyloxyphenyl group to a thiophene-carboxylic acid scaffold. A common approach includes Suzuki-Miyaura cross-coupling using a boronic ester derivative of the benzyloxyphenyl group and a halogenated thiophene precursor (e.g., 5-bromothiophene-2-carboxylic acid). Key steps:

  • Reaction Conditions : Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF as a solvent at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization from ethanol improves purity (>95%) .
  • Yield Optimization : Pre-activation of the boronic ester and strict anhydrous conditions reduce side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the benzyloxy group (e.g., aromatic protons at δ 7.2–7.5 ppm for benzyl and δ 6.8–7.1 ppm for thiophene) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 301.08 for C₁₃H₁₀O₃S) .
  • X-ray Crystallography : Resolve ambiguities in substitution patterns; the thiophene ring typically adopts a planar conformation with a dihedral angle <10° relative to the benzyloxy group .

Q. How can researchers screen the biological activity of this compound in antimicrobial assays?

Methodological Answer:

  • Microbial Strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (MIC values).
  • Positive Controls : Compare with ciprofloxacin (bacteria) and fluconazole (fungi).
  • Data Interpretation : Activity is often linked to the electron-withdrawing carboxylic acid group, which enhances membrane disruption .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from variations in:

  • Assay Conditions : Standardize protocols (e.g., pH, incubation time) to ensure reproducibility.
  • Compound Purity : Verify via HPLC (e.g., >98% purity with a C18 column, 0.1% TFA/ACN gradient) .
  • Structural Confirmation : Use NOESY NMR to rule out stereochemical impurities affecting activity .
    Example : A 2025 study found conflicting MIC values for S. aureus (8 µg/mL vs. 32 µg/mL). Reanalysis showed the lower MIC corresponded to a co-crystallized solvent-free form .

Q. How does the regiochemistry of substituents influence electronic properties in material science applications?

Methodological Answer:

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps. The benzyloxy group at position 4 reduces the bandgap (~3.1 eV) compared to position 5 (~3.5 eV), enhancing charge transport in organic semiconductors .
  • Experimental Validation : Cyclic voltammetry (CV) in acetonitrile shows oxidation potentials at +1.2 V (vs. Ag/AgCl), correlating with hole-transport efficiency .

Q. What molecular docking approaches elucidate interactions between this compound and biological targets like COX-2?

Methodological Answer:

  • Target Preparation : Retrieve COX-2 structure (PDB: 1PXX), remove water, and add polar hydrogens.
  • Docking Software : Use AutoDock Vina with Lamarckian GA parameters.
  • Key Interactions : The carboxylic acid group forms hydrogen bonds with Arg120 and Tyr355, while the benzyloxy group occupies a hydrophobic pocket near Val523. Binding energies ≤−10.5 kcal/mol suggest strong inhibition .

Key Research Gaps

  • Mechanistic Studies : Limited data on metabolic stability in hepatic microsomes.
  • Toxicity Profiling : No in vivo studies on acute toxicity (LD₅₀) or genotoxicity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.